molecular formula C19H18ClFN2O2S B2733277 (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone CAS No. 851802-78-3

(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone

Cat. No. B2733277
CAS RN: 851802-78-3
M. Wt: 392.87
InChI Key: OTRAPYJVLBQVPI-UHFFFAOYSA-N
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Description

(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H18ClFN2O2S and its molecular weight is 392.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The chemical compound belongs to a broader class of compounds characterized by complex synthesis processes and potential applications in various fields such as material science, pharmaceuticals, and organic electronics. For instance, the synthesis and characterization of similar fluorinated and sulfur-containing compounds have been extensively studied due to their significant photostability, improved spectroscopic properties, and potential as novel fluorophores (Woydziak, Fu, & Peterson, 2012). Moreover, compounds with similar structural motifs have been synthesized, demonstrating varied antimicrobial and antimycobacterial activities, highlighting their importance in medicinal chemistry (Maheta, Patel, & Naliapara, 2012); (Miranda & Gundersen, 2009).

Applications in Material Science and Electronics

The synthesis of molecules incorporating imidazole rings and various functional groups, like the one described, has implications in developing materials with desirable electronic, optical, and thermal properties. Such molecules are pivotal in creating novel organic semiconductors, photovoltaic materials, and other electronic components (Anand & Muthusamy, 2018).

Antioxidant and Antitumor Potential

Compounds structurally related to the specified chemical have shown promising antioxidant and antitumor activities. This is particularly evident in the study of benzimidazole derivatives, which were tested for their potential as antioxidants, showcasing the ability of such compounds to act as effective radical scavengers (Çetinkaya, Göçer, Menzek, & Gülçin, 2012). Similarly, certain derivatives have been synthesized and evaluated for their antitumor properties, indicating the broad therapeutic potential of compounds within this chemical space (Tang & Fu, 2018).

Crystallography and Molecular Docking Studies

Crystal structure analysis and molecular docking studies of compounds with imidazole derivatives underline the significance of such studies in understanding the molecular basis of the biological activity and interaction of these compounds with biological targets. This approach facilitates the rational design of molecules with enhanced efficacy and specificity for their targets (Shahana & Yardily, 2020).

properties

IUPAC Name

[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2S/c1-2-25-14-8-6-13(7-9-14)18(24)23-11-10-22-19(23)26-12-15-16(20)4-3-5-17(15)21/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRAPYJVLBQVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone

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